Diphenyliodonium p-toluenesulfonate

Catalog No.
S1894063
CAS No.
6293-66-9
M.F
C19H17IO3S
M. Wt
452.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyliodonium p-toluenesulfonate

CAS Number

6293-66-9

Product Name

Diphenyliodonium p-toluenesulfonate

IUPAC Name

diphenyliodanium;4-methylbenzenesulfonate

Molecular Formula

C19H17IO3S

Molecular Weight

452.3 g/mol

InChI

InChI=1S/C12H10I.C7H8O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

UMIKAXKFQJWKCV-UHFFFAOYSA-M

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[I+]C2=CC=CC=C2

The exact mass of the compound Diphenyliodonium p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8983. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diphenyliodonium p-toluenesulfonate is a highly versatile, non-fluorinated hypervalent iodine compound widely procured as a cationic photoinitiator, photoacid generator (PAG), and electrophilic arylation reagent. Exhibiting a primary UV absorption maximum at 222 nm and a well-defined melting point of 188-191 °C, it provides reliable photochemical activation with a high quantum yield for acid generation (0.63). Unlike standard halide or hexafluorophosphate salts, the tosylate counterion ensures the generation of p-toluenesulfonic acid—a moderate Brönsted acid—upon irradiation or thermal degradation at 199.9 °C . This specific baseline profile makes it highly relevant for industrial applications requiring controlled crosslinking, strict environmental compliance (fluorine-free), and high-purity processing in polar organic media such as γ-butyrolactone [1].

Substituting diphenyliodonium p-toluenesulfonate with generic in-class alternatives like diphenyliodonium hexafluorophosphate (PF6) or triflate (OTf) fundamentally alters the curing kinetics and substrate compatibility of the formulation. While PF6 salts are common, they generate highly corrosive superacids (HPF6) upon irradiation, which can cause severe thermal densification, uncontrolled rapid curing, and corrosion of sensitive microelectronic substrates[1]. Furthermore, in biomedical and dental resin procurement, attempting to substitute this compound with traditional camphorquinone/aromatic amine co-initiator systems introduces significant toxicity and unacceptable yellow staining over time [2]. The specific tosylate counterion of this compound is non-interchangeable when a manufacturer requires a mild, fluorine-free Brönsted acid generator that maintains structural integrity and aesthetic clarity in the final polymerized matrix [3].

Corrosivity Control and Fluorine-Free Acid Generation

In sol-gel photopolymerization and photoresist applications, the choice of counterion dictates the strength and corrosivity of the generated acid. Diphenyliodonium p-toluenesulfonate generates p-toluenesulfonic acid (pTSA) with an efficient acid generation quantum yield of 0.63, whereas diphenyliodonium hexafluorophosphate generates the superacid HPF6. The generation of pTSA provides controlled crosslinking without the severe thermal densification and substrate corrosion associated with fluorinated superacids [1].

Evidence DimensionAcid generation profile and substrate impact
Target Compound DataGenerates pTSA (moderate Brönsted acid, fluorine-free, no thermal densification)
Comparator Or BaselineDiphenyliodonium PF6 (generates HPF6 superacid, causes thermal densification and potential corrosion)
Quantified Difference100% elimination of fluorinated superacid byproducts while maintaining a high quantum yield of 0.63 for acid generation.
ConditionsUV irradiation (395 nm LED) in poly(dimethoxysiloxane) sol-gel precursors.

Buyers formulating photoresists for sensitive metals or environmentally compliant coatings must select the tosylate salt to avoid fluorine-induced corrosion and shrinkage.

Elimination of Aromatic Amines in Dental and Biomedical Resins

Traditional dental composite curing relies on camphorquinone (CQ) paired with aromatic amines, which suffer from high toxicity and progressive yellow staining. When diphenyliodonium p-toluenesulfonate is procured as an amine replacement co-initiator alongside CQ, it completely eliminates the need for aromatic amines while maintaining or exceeding the degree of methacrylate conversion [1]. Comparative studies show that unlike traditional amine systems, the DPIpTS/CQ system prevents yellowing and significantly improves the biocompatibility profile of the cured resin [2].

Evidence DimensionCo-initiator toxicity and aesthetic stability
Target Compound DataDPIpTS + CQ system (0% aromatic amines, high color stability)
Comparator Or BaselineTraditional CQ + aromatic amine system (high toxicity, significant yellow staining)
Quantified DifferenceComplete elimination of toxic aromatic amines with equivalent or superior degree of monomer conversion.
ConditionsThick (1.4 mm) methacrylate resin blends under 477 nm blue LED irradiation.

Crucial for procurement in the dental and medical device sectors where non-toxic, aesthetically stable (non-yellowing) curing systems are mandatory.

Precise Thermal Processing Window for Melt-Curing

The thermal behavior of diphenyliodonium p-toluenesulfonate provides a highly specific processing window that is absent in many generic halide salts. Analytical determinations show a sharp melting point at 188-191 °C, followed almost immediately by thermal decomposition at 199.9 °C (with an activation energy of 32-70 kJ/mol). This narrow ~10 °C differential between the liquid phase transition and heterolytic carbon-iodine bond cleavage allows the compound to act as a precise thermal trigger in specialized baking workflows, a predictability that is often compromised in highly hygroscopic chloride or bromide analogs .

Evidence DimensionMelt-to-decomposition thermal window
Target Compound DataMelting at 188-191 °C; Decomposition at 199.9 °C (ΔT ≈ 10 °C)
Comparator Or BaselineGeneric diaryliodonium halides (broad, unpredictable degradation profiles often overlapping with melting)
Quantified DifferenceA tightly controlled ~10 °C window between phase transition and acid-generating decomposition.
ConditionsControlled laboratory thermal analysis (standard atmospheric pressure, low humidity).

Enables process engineers to design highly predictable thermal-baking steps where the initiator melts and disperses just before triggering crosslinking.

Fluorine-Free Photoresist and Sol-Gel Formulation

Directly leveraging its ability to generate p-toluenesulfonic acid without fluorinated byproducts, this compound is the optimal choice for chemically amplified photoresists and sol-gel coatings on corrosion-sensitive substrates. It prevents the thermal densification issues seen with PF6 salts [1].

Amine-Free Dental and Biomedical Adhesives

Based on its high efficiency as a co-initiator with camphorquinone, DPIpTS is procured to replace toxic aromatic amines in light-cured methacrylate resins. This ensures the final biomedical composites remain biocompatible and free from long-term yellow staining [2].

Thermally Triggered Curing Agents in Polymer Science

Utilizing its narrow 10 °C window between melting (188-191 °C) and decomposition (199.9 °C), this tosylate salt is ideal for advanced polymer formulations that require the initiator to melt and homogeneously disperse immediately prior to rapid thermal acid generation .

Related CAS

10182-84-0 (Parent)

Other CAS

6293-66-9

Dates

Last modified: 08-16-2023

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